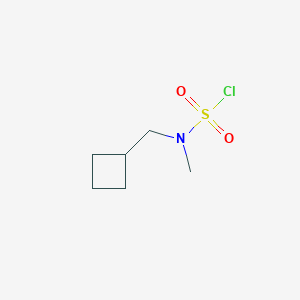
N-(cyclobutylmethyl)-N-methylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylmethyl compounds are derivatives of cyclobutane, a type of cycloalkane . Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The “methyl” indicates the presence of a methyl group (CH3), and “sulfamoyl chloride” suggests the presence of a sulfamoyl group (SO2NH2) and a chloride ion .
Synthesis Analysis
While specific synthesis methods for “N-(cyclobutylmethyl)-N-methylsulfamoyl chloride” are not available, cyclobutyl compounds can be synthesized through various methods. For instance, cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .Chemical Reactions Analysis
Cyclobutyl compounds can participate in various chemical reactions. For example, cyclobutylmethyl compounds can undergo Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Cyclobutyl compounds generally have unique properties due to their ring structure .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Enhancements
N-(cyclobutylmethyl)-N-methylsulfamoyl chloride has been studied for its role in chemical synthesis, particularly in the activation of sulfamoyl and sulfonyl chlorides. Hell et al. (2019) demonstrated that sulfamoyl chlorides, including this compound, can be activated by Cl-atom abstraction by a silyl radical. This process facilitates the direct access to aliphatic sulfonamides from alkenes, a critical step for the development of complex molecules for medicinal chemistry applications, including sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
Material Science Applications
In material science, this compound's derivatives have shown promise. For example, Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatments. These membranes demonstrate how derivatives of sulfamoyl chlorides can enhance the hydrophilicity of surfaces, leading to more efficient separation processes (Liu et al., 2012).
Potential Biomedical Applications
While direct applications in biomedical fields were not explicitly found for this compound, research into similar compounds indicates a potential pathway. Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming at antimicrobial agents. This research demonstrates the broader utility of sulfamoyl chlorides in developing compounds with potential therapeutic applications (Darwish et al., 2014).
Environmental and Industrial Applications
The stability and reactivity of this compound and its derivatives are of interest for environmental and industrial applications. Sun et al. (2018) developed chemically and thermally stable isocyanate microcapsules, highlighting the potential for creating materials that can self-heal and self-lubricate. While not directly involving this compound, this research points to the potential for its derivatives to contribute to advanced material design (Sun et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXSGPDJCUVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)
![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)

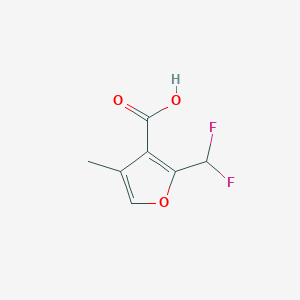
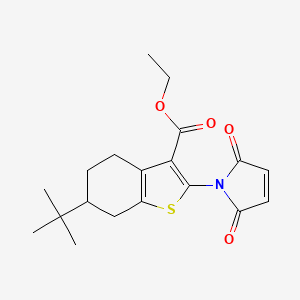
![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)
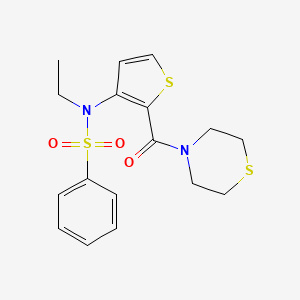
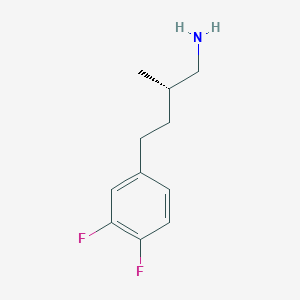
![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)
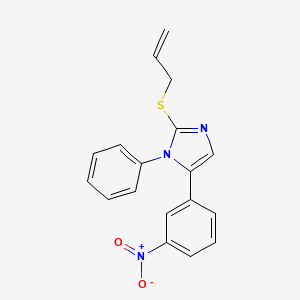
![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)
![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)
